Piperazine

Description

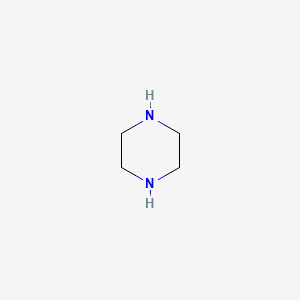

Structure

3D Structure

Properties

IUPAC Name |

piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31977-51-2, Array | |

| Record name | Piperazine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31977-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021164 | |

| Record name | Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless solid, hygroscopic, with a pungent odor; [ICSC], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR., Colourless to yellow solid; Salty taste | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine and salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Piperazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

295 °F at 760 mmHg (NTP, 1992), 146 °C | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °F (NTP, 1992), 81 °C, 107 °C (Cleveland Open Cup), 65 °C | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine and salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/, Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether., Very soluble in chloroform., Readily soluble in methanol, but only slightly soluble in benzene and heptane., Freely soluble in water., 3.71e+02 g/L, Solubility in water, g/100ml at 20 °C: 15, Soluble in water, Soluble (in ethanol) | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Piperazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (air = 1), Relative vapor density (air = 1): 3 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.16 [mmHg], Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K, 0.16 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 21 | |

| Record name | Piperazine and salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Plates or leaflets from ethanol, WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES, Colorless, transparent, needle-like crystals | |

CAS No. |

110-85-0 | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RTM4PAL0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

223 °F (NTP, 1992), 106 °C, MP: 82-83 °C /Piperazine hydrochloride monohydrate/ | |

| Record name | PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Piperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PIPERAZINE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a remarkable diversity of therapeutic agents. Its unique six-membered ring structure, with two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties that have been exploited to create drugs spanning multiple classes, including anthelmintics, antipsychotics, and antihistamines. This in-depth guide provides a detailed exploration of the molecular mechanisms underpinning the pharmacological actions of these vital compounds.

This compound as an Anthelmintic: Inducing Flaccid Paralysis in Parasitic Worms

The use of this compound for the treatment of parasitic worm infections, such as those caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis), is a classic example of targeted chemotherapy.[1] The mechanism of action is centered on the neuromuscular system of the helminths.

Core Mechanism: GABA Receptor Agonism

This compound acts as a gamma-aminobutyric acid (GABA) agonist, specifically targeting the GABA receptors on the muscle cells of nematodes.[1][2][3] In these invertebrates, GABA is a key inhibitory neurotransmitter that regulates muscle contraction. The binding of this compound to these receptors mimics the action of GABA, leading to an enhanced influx of chloride ions into the muscle cells.[3][4] This influx of negatively charged ions causes hyperpolarization of the muscle cell membrane, making it less excitable and unresponsive to nerve signals.[1] The resulting state is a flaccid paralysis of the worm.[1][3][5] Unable to maintain their position within the host's intestines, the paralyzed worms are expelled from the body through normal peristaltic activity.[1][5]

The therapeutic success of this compound as an anthelmintic is largely due to its selective action on the neuromuscular systems of nematodes with minimal impact on the host.[1][2] This selectivity arises because vertebrates primarily utilize GABA in the central nervous system, and the GABA receptors in helminths are different isoforms from those in vertebrates.[2]

A common method to assess the anthelmintic potential of compounds like this compound involves observing their effects on the motility of a model organism, such as the non-parasitic nematode Caenorhabditis elegans.

Objective: To quantify the paralytic effect of this compound on C. elegans.

Methodology:

-

Culturing of C. elegans : Grow synchronized populations of C. elegans on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source.

-

Preparation of this compound Solutions : Prepare a range of concentrations of this compound in a suitable buffer.

-

Motility Assay :

-

Wash the worms off the NGM plates and suspend them in M9 buffer.

-

Aliquot the worm suspension into a 96-well microtiter plate.

-

Add the different concentrations of this compound to the wells.

-

Incubate the plate at a controlled temperature (e.g., 20°C).

-

-

Data Acquisition : At specified time points, record the motility of the worms in each well using an automated worm tracking system or by manual counting under a microscope.

-

Analysis : Plot the percentage of paralyzed worms against the this compound concentration to determine the EC50 (the concentration that causes paralysis in 50% of the worms).

Caption: Workflow for an in vitro anthelmintic motility assay.

This compound in Antipsychotics: Modulating Dopamine and Serotonin Pathways

Many atypical (second-generation) antipsychotic drugs incorporate a this compound moiety, which is integral to their therapeutic effects in managing conditions like schizophrenia.[6][7] These compounds typically exhibit a complex pharmacology, acting on multiple neurotransmitter receptors.

Core Mechanism: D2 and 5-HT2A Receptor Antagonism

The primary mechanism of action for many this compound-containing antipsychotics involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[8][9][10]

-

Dopamine D2 Receptor Blockade : The positive symptoms of schizophrenia (e.g., hallucinations, delusions) are thought to be associated with hyperactivity of the mesolimbic dopamine pathway. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[8]

-

Serotonin 5-HT2A Receptor Blockade : A high ratio of 5-HT2A to D2 receptor antagonism is a hallmark of many atypical antipsychotics.[8] Blockade of 5-HT2A receptors is believed to contribute to their efficacy against the negative and cognitive symptoms of schizophrenia.[8] Furthermore, this action can increase dopamine release in the nigrostriatal pathway, which is thought to reduce the risk of extrapyramidal side effects (movement disorders) that are common with older, typical antipsychotics.[8]

The specific clinical profile of each antipsychotic is determined by its unique receptor binding affinity profile, which can also include actions at other receptors such as other serotonin subtypes, adrenergic, and histaminergic receptors.[8][10]

The following table presents the equilibrium dissociation constants (Kd in nM) for several antipsychotics at key receptors, as determined by radioligand binding assays using human brain tissue. A lower Kd value indicates a higher binding affinity.

| Drug | Dopamine D2 (Kd, nM) | Serotonin 5-HT2A (Kd, nM) |

| Olanzapine | 3.1 | 1.6 |

| Risperidone | 3.8 | 0.54 |

| Ziprasidone | 2.7 | 0.38 |

| Clozapine | 8.5 | 3.8 |

Data sourced from Richelson & Souder (2000).[11][12]

Caption: Simplified signaling pathway of atypical antipsychotics.

This compound in Antihistamines: Targeting the Histamine H1 Receptor

The this compound structure is found in both first-generation (e.g., hydroxyzine) and second-generation (e.g., cetirizine, levocetirizine) antihistamines.[13][14] These drugs are widely used to treat allergic conditions.

Core Mechanism: Inverse Agonism at the H1 Receptor

This compound-based antihistamines function as inverse agonists at the histamine H1 receptor.[15][16] The H1 receptor is a G-protein coupled receptor that, even in the absence of histamine, can exist in an equilibrium between an inactive and an active conformation. Inverse agonists preferentially bind to and stabilize the inactive conformation of the receptor.[15][16] This action has two key consequences:

-

It prevents histamine from binding to the receptor and initiating the downstream signaling cascade that leads to allergic symptoms (e.g., itching, sneezing, vasodilation).[17][18]

-

It reduces the basal level of receptor activity that occurs even without histamine, further dampening the allergic response.[15]

Second-generation this compound antihistamines, such as cetirizine and its active enantiomer levocetirizine, are designed to have limited penetration of the blood-brain barrier, which significantly reduces the sedative side effects associated with first-generation agents.[15][19]

Sources

- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. The Recent Development of this compound and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. Artica | 25 mg | Tablet | আরটিকা ২৫ মি.গ্রা. ট্যাবলেট | ACI Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 14. The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]

- 18. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Cetirizine - Wikipedia [en.wikipedia.org]

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Functionalized Piperazines for Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of marketed drugs is a testament to its remarkable versatility. This guide provides an in-depth exploration of the core physicochemical properties of functionalized piperazines, offering a technical framework for researchers, scientists, and drug development professionals. Understanding and optimizing these properties is paramount for the successful design of this compound-containing drug candidates with desirable pharmacokinetic and pharmacodynamic profiles.

The strategic incorporation of the this compound scaffold into drug molecules can significantly enhance aqueous solubility, improve oral bioavailability, and fine-tune interactions with biological targets. However, the physicochemical characteristics of a functionalized this compound are not inherent to the ring itself but are profoundly influenced by the nature of the substituents at the N1 and N4 positions. This guide will delve into the critical interplay between structure and property, providing the theoretical foundation and practical methodologies to navigate the chemical space of functionalized piperazines.

Acid-Base Properties (pKa): The Protonation State and Its Implications

The basicity of the two nitrogen atoms in the this compound ring is arguably its most defining feature. The pKa values dictate the ionization state of the molecule at physiological pH (typically around 7.4), which in turn governs its solubility, permeability, and target binding.

The Biphasic Basicity of the this compound Ring

The this compound ring typically exhibits two distinct pKa values. The first pKa (pKa1) is usually in the range of 9.0-10.0 and corresponds to the protonation of the first nitrogen atom. The second pKa (pKa2) is significantly lower, often in the range of 4.0-5.0, and corresponds to the protonation of the second nitrogen. This difference is due to the electrostatic repulsion between the two positive charges in the dicationic form.

The functionalization of the this compound ring dramatically influences these pKa values. Electron-withdrawing groups attached to the nitrogen atoms will decrease their basicity, leading to lower pKa values. Conversely, electron-donating groups will increase the basicity and result in higher pKa values.

Experimental Determination of pKa

Accurate determination of pKa is crucial for understanding the behavior of a this compound-containing compound in a biological system. The following protocol outlines a standard potentiometric titration method.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 1-5 mg of the functionalized this compound compound.

-

Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Setup:

-

Calibrate a pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the analyte solution in a thermostatted vessel (e.g., at 25 °C).

-

Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

-

Data Acquisition:

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration until the pH curve shows two distinct inflection points, corresponding to the two pKa values.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa values can be determined from the half-equivalence points of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately identify the equivalence points.

-

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: A stepwise workflow for determining the pKa values of a functionalized this compound using potentiometric titration.

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipophilic (non-polar) environment, is a critical parameter in drug design. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For this compound-containing drugs, achieving the right balance of lipophilicity is key to ensuring both sufficient aqueous solubility for formulation and adequate membrane permeability for reaching the target site.

The Partition Coefficient (logP) and Distribution Coefficient (logD)

The most common measure of lipophilicity is the partition coefficient (logP), which is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

However, for ionizable compounds like functionalized piperazines, the distribution coefficient (logD) is a more relevant parameter. LogD takes into account the different ionization states of the molecule at a specific pH. The relationship between logP and logD for a basic compound is given by:

logD = logP - log(1 + 10^(pKa - pH))

As the pH of the aqueous phase decreases, the this compound becomes more protonated and thus more polar, leading to a lower logD value.

Experimental Determination of logP/logD

The shake-flask method is the traditional and most reliable method for determining logP and logD.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

-

Preparation of Phases:

-

Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 for physiological relevance).

-

Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of the functionalized this compound in one of the pre-saturated phases.

-

Add a known volume of the other pre-saturated phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the logP or logD using the following formula: logP (or logD) = log([Compound]octanol / [Compound]aqueous)

-

Table 1: Influence of N-Substitution on the Physicochemical Properties of Piperazines

| Substituent at N1 | pKa1 | logP | Aqueous Solubility (mg/mL) |

| -H | 9.73 | -1.17 | >1000 |

| -CH3 | 9.80 | -0.65 | High |

| -C(O)CH3 | 7.58 | -0.80 | High |

| -Ph | 5.40 | 1.83 | 1.5 |

Note: These are representative values and can vary depending on the specific experimental conditions.

Aqueous Solubility: A Prerequisite for Drug Action

A drug must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The this compound moiety is often introduced to improve the solubility of poorly soluble drug candidates.

The solubility of a functionalized this compound is highly dependent on its ionization state. At pH values below its pKa, the this compound will be protonated and generally more soluble in aqueous media.

Experimental Determination of Aqueous Solubility

The thermodynamic solubility of a compound can be determined using the shake-flask method.

Experimental Protocol: Thermodynamic Solubility Determination

-

Sample Preparation:

-

Add an excess amount of the solid compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Filter or centrifuge the suspension to remove the undissolved solid.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

Diagram: Interrelationship of Physicochemical Properties

Caption: The interplay between key physicochemical properties of functionalized piperazines and their impact on oral absorption.

Metabolic Stability: Navigating the Body's Defenses

The this compound ring, while often beneficial for physicochemical properties, can be susceptible to metabolic transformations by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. Understanding the metabolic fate of a this compound-containing compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions.

Common metabolic pathways for piperazines include:

-

N-dealkylation: Cleavage of the substituent at one of the nitrogen atoms.

-

Ring hydroxylation: Addition of a hydroxyl group to one of the carbon atoms of the this compound ring.

-

Ring opening: Cleavage of the this compound ring, leading to the formation of linear metabolites.

The metabolic stability of a functionalized this compound can be assessed in vitro using liver microsomes or hepatocytes.

In Vitro Metabolic Stability Assay

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation Mixture Preparation:

-

Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the functionalized this compound compound (at a low concentration, e.g., 1 µM), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37 °C.

-

Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP enzymes).

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the rate of depletion, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

-

Conclusion

The functionalized this compound is a powerful tool in the medicinal chemist's arsenal. However, its successful application hinges on a thorough understanding and careful optimization of its physicochemical properties. By systematically evaluating the pKa, lipophilicity, solubility, and metabolic stability, researchers can rationally design this compound-containing drug candidates with a higher probability of success in the clinic. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these endeavors.

References

The "Piperazine Mustard" Scaffold: A Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride

Abstract

1-(2-chloroethyl)piperazine hydrochloride (CAS 53502-60-6) is a high-value bifunctional building block in medicinal chemistry, distinct from its commonly confused analog, 1-(2-chloroethyl)piperidine. Characterized by a "nitrogen mustard" motif—a chloroethyl group attached to a basic nitrogen—this compound serves as a critical electrophilic synthon for introducing the this compound pharmacophore into CNS-active agents, including atypical antipsychotics and antidepressants. This guide details its unique reactivity profile governed by aziridinium ion intermediates, handling protocols for its vesicant properties, and optimized synthetic workflows for N-alkylation.

Part 1: Chemical Identity & Reactivity Profile

Core Identity & Distinction

Researchers must rigorously verify the CAS registry number before procurement, as vendor catalogs frequently conflate this compound with the piperidine analog.

| Property | Specification | Notes |

| IUPAC Name | 1-(2-chloroethyl)this compound hydrochloride | |

| CAS Number | 53502-60-6 | Warning:[1] Do not confuse with 2008-75-5 (Piperidine analog) |

| Formula | C₆H₁₃ClN₂ · xHCl | Often supplied as dihydrochloride (x=2) or monohydrochloride |

| Structure | This compound ring with N-(2-chloroethyl) substituent | "this compound Mustard" motif |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Et₂O, Hexane) |

Mechanism of Action: The Aziridinium Gateway

The synthetic utility of 1-(2-chloroethyl)this compound is driven by neighboring group participation (NGP) . Unlike simple alkyl halides that react via standard S_N2 mechanisms, this molecule undergoes rapid intramolecular cyclization to form a highly electrophilic aziridinium (spiro-ammonium) ion .

-

Free Basing: Upon neutralization of the HCl salt, the this compound nitrogen lone pair becomes available.

-

Cyclization: The nitrogen attacks the adjacent

-carbon, displacing the chloride ion. -

Nucleophilic Attack: The strained aziridinium ring is opened by an incoming nucleophile (Nu⁻), typically at the less substituted carbon, regenerating the this compound ring linked to the nucleophile.

Note: This mechanism explains why the reaction rate is often independent of nucleophile concentration (first-order kinetics dominated by cyclization) and why the compound is a potent vesicant (alkylating DNA/proteins via the same mechanism).

Figure 1: The reaction pathway proceeds via a strained aziridinium intermediate, which is the true alkylating species.

Part 2: Synthetic Applications & Drug Discovery[1]

The "Ethyl Linker" in CNS Therapeutics

The 2-(1-piperazinyl)ethyl moiety is a privileged scaffold in neuropharmacology, acting as a flexible linker between the basic this compound center (often binding to GPCRs like Dopamine D2 or Serotonin 5-HT) and a lipophilic "head" group.

-

Ziprasidone (Geodon): An atypical antipsychotic containing a benzisothiazolyl-piperazine linked via an ethyl chain to an oxindole core.

-

Radiotracers: Used to synthesize

C or

General N-Alkylation Workflow

This building block allows for the "convergent" synthesis of drugs. Instead of building the this compound ring on the scaffold (using bis-chloroethyl amine), researchers can attach the pre-formed this compound ring to a nucleophile.

Target Nucleophiles:

-

Phenols (Ar-OH): To form phenoxy-ethyl-piperazines.

-

Imides/Amides: To form N-ethyl-piperazine linkers.

-

Thiols: To form thioether linkages.

Part 3: Experimental Protocol & Safety

Safety: The "Mustard" Hazard

CRITICAL WARNING: 1-(2-chloroethyl)this compound is structurally a nitrogen mustard . It shares the toxicity profile of chemical warfare agents (e.g., HN1, HN2).

-

Skin/Eye: Causes severe burns and permanent eye damage (H314).[2][3]

-

Genotoxicity: Suspected mutagen (Muta.[3][4][5] 2) due to DNA alkylation.[6][7]

-

Handling: Use only in a certified chemical fume hood. Double-glove (Nitrile/Laminate). Quench all glassware and spills with dilute NaOH or Thiosulfate solution to destroy active alkylating agents before disposal.

Protocol: N-Alkylation of a Phenol (Example)

This protocol describes coupling 1-(2-chloroethyl)this compound with a substituted phenol to create a pharmacophore common in serotonin modulators.

Reagents:

-

Substituted Phenol (1.0 eq)[8]

-

1-(2-chloroethyl)this compound HCl (1.1 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)

-

Potassium Iodide (KI) (0.1 eq, catalyst)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the Phenol and K₂CO₃ in anhydrous MeCN. Stir for 15 minutes at room temperature to facilitate deprotonation (phenoxide formation).

-

Addition: Add 1-(2-chloroethyl)this compound hydrochloride and catalytic KI.

-

Note: The base (K₂CO₃) will neutralize the HCl salt in situ, generating the free base which immediately begins cyclizing to the aziridinium ion.

-

-

Reaction: Heat the mixture to reflux (80°C for MeCN) under nitrogen atmosphere. Monitor by TLC or LC-MS.

-

Typical Time: 4–12 hours.

-

Observation: The reaction may initially show the formation of the aziridinium species (if monitored by NMR) followed by conversion to product.

-

-

Workup:

-

Cool to room temperature. Filter off inorganic salts (KCl, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine.

-

-

Purification: The crude product is often an oil. Purify via flash column chromatography (DCM/MeOH gradient) or recrystallize as an HCl salt by treating with ethanolic HCl.

Troubleshooting: Dimerization

A common failure mode is the formation of 1,4-bis(2-chloroethyl)this compound or intermolecular polymerization (dimerization) to form quaternary ammonium salts.

-

Cause: High concentration of the free base allows the this compound nitrogen of one molecule to attack the aziridinium ion of another.

-

Solution:

-

Use dilute conditions (0.05 M - 0.1 M).

-

Ensure the nucleophile (Phenol/Amine) is in excess or present before the base liberates the reactive this compound species.

-

Avoid storing the free base; generate it in situ.

-

Part 4: Visualization of Synthetic Workflow

Figure 2: Optimized workflow for minimizing dimerization and maximizing N-alkylation yield.

References

-

National Institutes of Health (NIH). (2025). Synthetic Applications of Aziridinium Ions. PubMed Central. Available at: [Link]

Sources

- 1. Cas 1932-03-2,1-(2-Chloroethyl)-piperidine | lookchem [lookchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. FI66178C - PROCEDURE FOR FRAMSTATION OF AV 1 - ((4-DIARYLMETHYL-1-PIPERAZINYL) ALKYL) -BENIMIMIDAZOLDERIVAT ANVAENDBARA SOM ANTIHISTAMINER OCH ANTIANAFYLAKTISKA MEDEL - Google Patents [patents.google.com]

- 6. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. SK119194A3 - Fharmaceuticaly active bicyclic-heterocyclic amines - Google Patents [patents.google.com]

Technical Guide: Selective Synthesis and Deprotection of N-Boc-Piperazine

Executive Summary

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a cornerstone intermediate in medicinal chemistry, serving as a privileged scaffold for introducing the this compound moiety into bioactive molecules.[1][2] While structurally simple, its synthesis presents a classic challenge in organic chemistry: desymmetrization .

Direct acylation of this compound with di-tert-butyl dicarbonate (Boc₂O) often leads to a statistical mixture of unreacted starting material, the desired mono-Boc product, and the unwanted N,N'-di-Boc byproduct. This guide details a pH-controlled selective acylation protocol that circumvents statistical distribution, followed by robust deprotection strategies using TFA and HCl.

Part 1: The Challenge of Selectivity

The fundamental difficulty in synthesizing N-Boc-piperazine lies in the identical nucleophilicity of the two secondary amines in the this compound ring.

-

The Statistical Trap: In a standard nucleophilic attack without pH control, the second amine remains nucleophilic after the first is protected. In fact, the carbamate group (Boc) is electron-withdrawing, which theoretically lowers the nucleophilicity of the remaining amine, but in practice, di-protection is a significant impurity (15–25%) that complicates purification.

-

The Solution (pKa Manipulation): By adjusting the pH or stoichiometry of protonation, we can exploit the basicity of this compound. Monoprotonating the diamine (

,

Part 2: Selective Synthesis Protocol

Method: pH-Controlled Selective Acylation (The "Hydrohalic Switch")

This protocol utilizes a monohydrochloride salt strategy to achieve high selectivity (>85% mono-Boc) without requiring a large excess of this compound.

Reagents & Materials

-

This compound (anhydrous): 10.0 g (116 mmol)

-

This compound Dihydrochloride: 18.5 g (116 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O): 25.3 g (116 mmol)

-

Solvent: Water (100 mL) / Methanol (100 mL)

-

Base: NaOH (for workup)

Step-by-Step Procedure

-

Salt Equilibration: In a 500 mL round-bottom flask, dissolve this compound (10.0 g) and this compound dihydrochloride (18.5 g) in water (100 mL).

-

Acylation: Add methanol (100 mL) to the solution to improve Boc₂O solubility.

-

Addition: Add Boc₂O (25.3 g) dropwise over 30 minutes at room temperature.

-

Note: Vigorous stirring is essential as Boc₂O is hydrophobic.

-

-

Reaction: Stir for 3–4 hours. The pH will naturally drift; maintain between 4.5–5.5 if possible, though the buffer capacity of the amine salts usually suffices.

-

Filtration (Critical): Filter off any bis-Boc byproduct (which is insoluble in water) if it precipitates.

-

Workup (The "pH Swing"):

-

Acid Wash: Extract the reaction mixture with Diethyl Ether (

mL). Discard organic layer (contains traces of di-Boc). -

Basification: Adjust the aqueous phase to pH >11 using 4M NaOH.

-

Extraction: Extract the aqueous phase with Dichloromethane (DCM) (

mL). The mono-Boc this compound (now a free base) will migrate to the DCM.

-

-

Isolation: Dry combined DCM layers over

, filter, and concentrate in vacuo.

Expected Results

-

Yield: 75–85%

-

Appearance: White to off-white solid.[1]

-

Purity: >95% (by NMR).

Synthesis Logic Visualization

Figure 1: The "pH Swing" purification strategy ensures separation of the desired mono-protected amine from neutral di-protected byproducts and highly polar unreacted diamines.

Part 3: Deprotection Protocols

Once the this compound scaffold has been functionalized at the secondary amine, the Boc group must be removed.[1] The choice of acid determines the salt form of the product.[7]

Comparison of Reagents

| Feature | Method A: Trifluoroacetic Acid (TFA) | Method B: HCl in Dioxane |

| Reaction Rate | Very Fast (15–30 min) | Moderate (1–2 hours) |

| Product Form | Trifluoroacetate salt (TFA salt) | Hydrochloride salt (HCl salt) |

| Physical State | Often hygroscopic oil/gum | Often crystalline solid |

| Scavenging | Required for cation-sensitive substrates | Less critical |

| Suitability | Small scale / HPLC purification | Large scale / Crystallization |

Method A: TFA Deprotection (Standard)

Best for rapid deprotection when the product will be purified via Reverse-Phase HPLC.

-

Dissolution: Dissolve the N-Boc intermediate (1.0 equiv) in DCM (concentration 0.1 M).

-

Acid Addition: Add TFA (10–20 equiv) dropwise at 0°C.

-

Note: A scavenger like triethylsilane (2.0 equiv) is recommended if the molecule contains electron-rich aromatic rings (e.g., indole, phenol) to prevent tert-butylation.

-

-

Reaction: Warm to room temperature and stir for 1 hour. Monitor by TLC (disappearance of starting material) or LC-MS.[1]

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (

) to remove residual TFA.

Method B: HCl Deprotection (Scale-Up Friendly)

Best for generating stable, crystalline salts.

-

Dissolution: Dissolve substrate in minimal dry dioxane or methanol.

-

Acid Addition: Add 4M HCl in Dioxane (5–10 equiv).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Isolation: The amine hydrochloride salt often precipitates directly. Dilute with diethyl ether, filter the solid, and wash with ether.

Deprotection Mechanism

The mechanism follows an

Figure 2: Acid-catalyzed cleavage of the Boc group. Note that the generation of isobutylene gas drives the reaction forward entropically.

Part 4: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| High Di-Boc formation | pH too high (>9) or excess Boc₂O. | Ensure pH stays <6 during addition. Use the hydrochloride salt method.[1][6][9] |

| Low Yield | Product lost in aqueous layer during workup.[2] | N-Boc-piperazine is water-soluble. Ensure aqueous layer is saturated with NaCl (salting out) and pH >11 before DCM extraction. |

| Incomplete Deprotection | Reaction too dilute or acid too weak. | Increase acid concentration. If using HCl/MeOH, switch to HCl/Dioxane (anhydrous is stronger). |

| "Sticky" TFA Salt | Residual TFA trapped in lattice. | Dissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) to obtain the free base. |

References

-

Selective Mono-Boc Protection Protocol

-

Bernatowicz, M. S., et al. "Preparation of N-tert-butoxycarbonyl-protected diamines."[2] Tetrahedron Letters, 34(21), 3389-3392.

-

Source:

-

-

Boc Deprotection Mechanisms & Reagents

- Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research.

-

Source:

-

Physical Properties & Solubility Data

-

Comparison of Deprotection Acids (TFA vs HCl)

- Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."

-

Source: (General Reference for Reagent Properties)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN108033931B - Synthesis method of N-Boc this compound - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. sciforum.net [sciforum.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. rsc.org [rsc.org]

Technical Deep Dive: Piperazine Scaffolds in CNS Drug Discovery

Executive Summary: The "Privileged" Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the piperazine ring is not merely a structural linker; it is a privileged scaffold . Its ubiquity in approved therapeutics—from the antipsychotic Aripiprazole to the antidepressant Vortioxetine—stems from its unique conformational properties.

Unlike flexible alkyl chains, the this compound ring exists predominantly in a chair conformation, providing a rigid vector that directs pharmacophores into specific pockets of G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT) receptors. Furthermore, the basicity of the secondary nitrogens (pKa ~9.8) ensures protonation at physiological pH, facilitating critical ionic interactions with the conserved aspartate residue (e.g., Asp3.32 in D2 receptors) found in aminergic GPCR binding sites.

This guide details the medicinal chemistry strategies, synthesis protocols, and validation assays required to leverage this scaffold effectively.

Medicinal Chemistry & SAR Strategy

The structural logic of CNS-active piperazines generally follows a "Head-Linker-Tail" model. Understanding the distinct roles of the N1 and N4 positions is critical for rational design.

Structure-Activity Relationship (SAR) Logic

-

N1 Position (The "Head"): Typically substituted with an aryl or heteroaryl group. This moiety is responsible for the primary orthosteric interaction with the receptor (e.g.,

stacking with aromatic residues in the binding pocket).-

Insight: Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring at N1 often enhance metabolic stability and modulate receptor affinity.

-

-

N4 Position (The "Tail"): Connects to a linker (often alkyl or alkoxy) leading to a secondary pharmacophore. This region dictates:

-

Selectivity: Reaches secondary binding pockets (allosteric sites).

-

ADME: Modulates lipophilicity (LogP) for Blood-Brain Barrier (BBB) penetration.

-

Visualization: The this compound Pharmacophore

Figure 1: Structural logic of this compound derivatives in CNS drug design. The core directs the N1 "Head" to the receptor while the protonated nitrogen anchors the molecule via ionic bonding.

Pharmacology: Multimodal Mechanisms[1]

Modern CNS targets are rarely "single-bullet." The this compound scaffold excels in Multi-Target Directed Ligands (MTDLs) .

Case Study: Aripiprazole (The Stabilizer)

Aripiprazole utilizes a dichlorophenyl-piperazine moiety. Its clinical success relies on "functional selectivity":

-

D2 Receptor: Partial Agonist (stabilizes dopamine tone).

-

5-HT2A: Antagonist (reduces EPS side effects).[3]

Case Study: Vortioxetine (The Modulator)

Vortioxetine combines SERT inhibition with direct receptor modulation.[4]

-